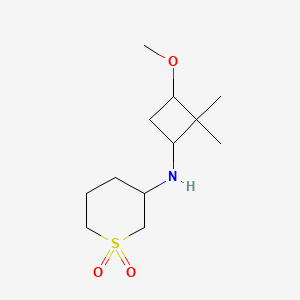
N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine is a complex organic compound with a unique structure that includes a cyclobutyl ring, a methoxy group, and a dioxothian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the methoxy group, and the construction of the dioxothian ring. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters and the use of efficient purification techniques are essential to achieve cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxy-2,2-dimethylcyclobutyl)-2-methylpropanamide
- 3-[N’-(3-Methoxy-2,2-dimethylcyclobutyl)-N’'-methylcarbamimidamido]-N,2,2-trimethylpropanamide
- N-(3-methoxy-2,2-dimethylcyclobutyl)-2,2-dimethylcyclopentan-1-amine
Uniqueness
N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine stands out due to its unique combination of a cyclobutyl ring, methoxy group, and dioxothian ring
Properties
IUPAC Name |
N-(3-methoxy-2,2-dimethylcyclobutyl)-1,1-dioxothian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(2)10(7-11(12)16-3)13-9-5-4-6-17(14,15)8-9/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSVLQCDAVTFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)NC2CCCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

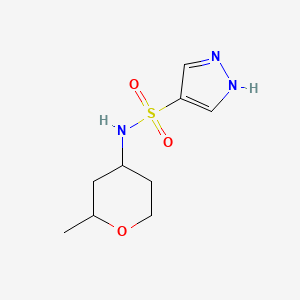

![[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol](/img/structure/B6630315.png)
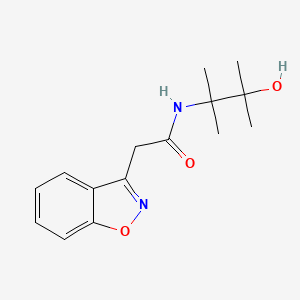
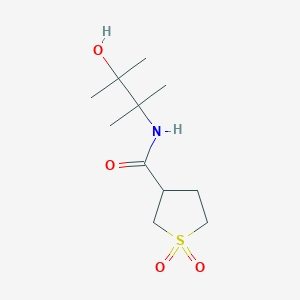
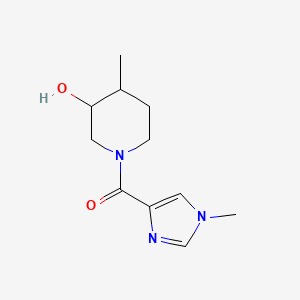
![1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one](/img/structure/B6630337.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6630341.png)
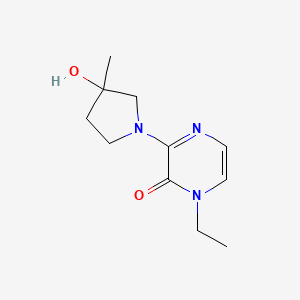
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6630360.png)
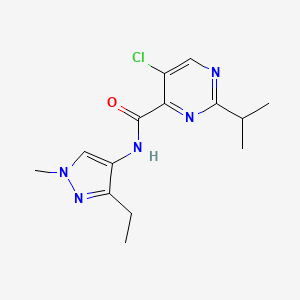

![N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6630371.png)
